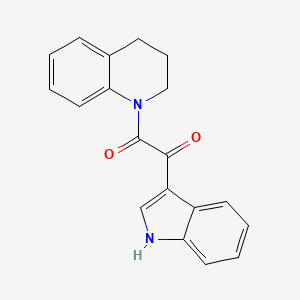
N-(3-chlorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide
Overview
Description
N-(3-chlorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide, also known as CE-123, is a novel compound that has been synthesized for scientific research purposes. The compound has shown promising results in various studies related to neurological disorders, including Alzheimer's disease and Parkinson's disease.
Mechanism of Action
N-(3-chlorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide exerts its neuroprotective effects through multiple mechanisms. One of the primary mechanisms is the inhibition of amyloid-beta aggregation, which prevents the formation of toxic oligomers and fibrils. This compound also activates the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant and detoxification responses. Furthermore, this compound has been shown to modulate the activity of various enzymes and receptors involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce oxidative stress, inflammation, and apoptosis in neuronal cells. This compound has also been found to increase the expression of various antioxidant enzymes and proteins, including superoxide dismutase and heme oxygenase-1. In animal models, this compound has been shown to improve cognitive function, reduce neuroinflammation, and protect against neurotoxic insults.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-chlorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide is its high potency and selectivity for its target enzymes and receptors. This makes it an ideal candidate for studying the mechanisms of neurodegenerative diseases and developing novel therapeutics. This compound is also relatively stable and easy to synthesize, which makes it a convenient compound for laboratory experiments. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics in vivo.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide. One area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify its downstream targets and pathways. Overall, this compound holds great promise as a potential therapeutic agent for neurodegenerative diseases, and further research is warranted to fully explore its potential.
Scientific Research Applications
N-(3-chlorophenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has been extensively studied for its potential therapeutic applications in neurological disorders. In vitro studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of Alzheimer's disease. This compound has also been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is relevant to Parkinson's disease. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of other neurodegenerative diseases.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-2-17-6-7-20-14(19)12(17)9-13(18)16-11-5-3-4-10(15)8-11/h3-5,8,12H,2,6-7,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZLJOAUDHHZJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-methoxyphenyl)-2-methyl-8-(2-thienyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4711679.png)


![N-[4-(aminosulfonyl)phenyl]-2-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4711699.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide](/img/structure/B4711704.png)

![ethyl 4-[(3,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4711717.png)
![N-(4-ethoxybenzyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4711723.png)


![3-chloro-4-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4711736.png)
![4-[4-methoxy-3-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B4711742.png)
![ethyl 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4711751.png)